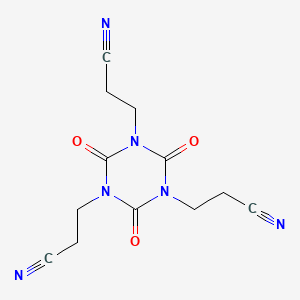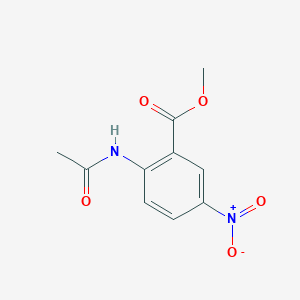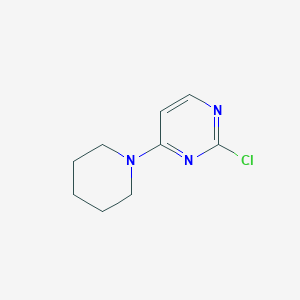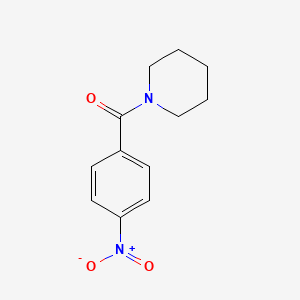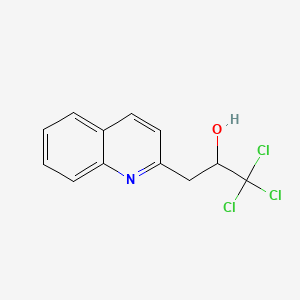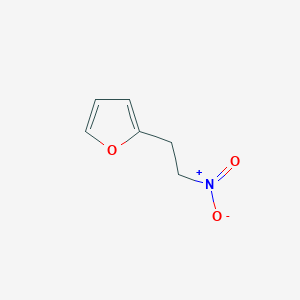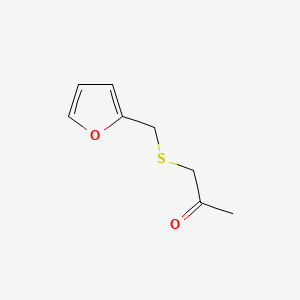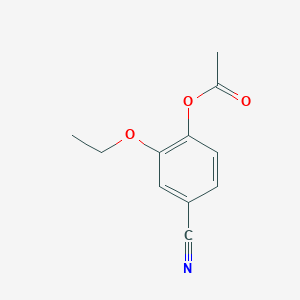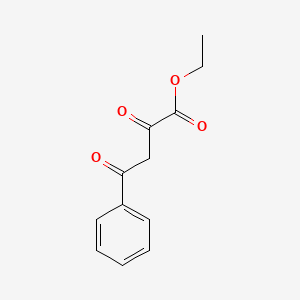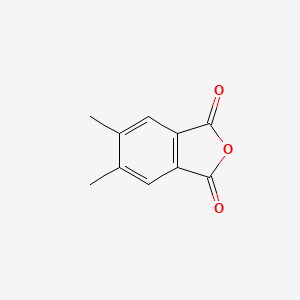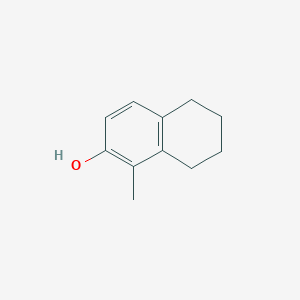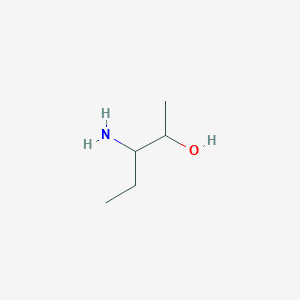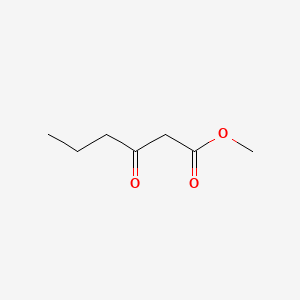
甲基3-氧代己酸酯
概述
描述
Methyl 3-oxohexanoate is a chemical compound that is part of a broader class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols, where the hydrogen in the carboxyl group is replaced by an alkyl or aryl group. Methyl 3-oxohexanoate specifically contains a methyl ester functional group and a ketone functional group within a six-carbon chain.
Synthesis Analysis
The synthesis of methyl 3-oxohexanoate and its derivatives can be achieved through various chemical reactions. For instance, the asymmetric hydrogenation of methyl 3,5-dioxohexanoate using a Ru-binap complex catalyst leads to the formation of anti 3,5-dihydroxyester, which can be further converted into unsaturated lactones . Additionally, methyl 3-oxohexanoate derivatives can be synthesized from 2-cyclohexen-1-one using protocols such as Schreiber's unsymmetrical ozonolysis . Moreover, Michael-Wittig reactions involving methyl 3-oxo-4-(triphenylarsoranylidene)butanoate can yield highly functionalized cyclohexenonedicarboxylates .
Molecular Structure Analysis
The molecular structure of compounds related to methyl 3-oxohexanoate can be elucidated using various spectroscopic and diffractometric techniques. For example, the molecular structures of 1,2-oxazines derived from 3-methylcyclohexanone have been determined, showing diastereoisomers with cis-fused ring conformations . Similarly, the molecular and crystal structures of derivatives such as 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone have been confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography .
Chemical Reactions Analysis
Methyl 3-oxohexanoate and its analogs participate in various chemical reactions. Intramolecular cyclization of 3,4-epoxy alcohols can lead to oxetane formation . Additionally, the compound can act as a precursor for trifluoromethylating agents, as seen with methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, which can react with organic halides to yield trifluoromethyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-oxohexanoate derivatives can be inferred from related compounds. For instance, the crystal structure of a 4'-hydroxy derivative of a cyclohexanone compound reveals an asymmetric chair conformation with specific puckering parameters, which can influence the compound's reactivity and physical properties . Additionally, the fast and green synthesis of hexahydroquinolines using ultrasound suggests that methyl 3-oxohexanoate derivatives can be synthesized under environmentally friendly conditions, which may also affect their physical state and solubility .
科学研究应用
1. 有机化学中的合成与分析
甲基3-氧代己酸酯及其衍生物在有机化学的各种合成过程中被广泛应用。例如,Balo、Fernández、García‐Mera和López(2000)的研究讨论了甲基6-(6-甲氧基-2-萘基)-6-氧代己酸酯的合成,这是一种具有抗炎性质的化合物,可用作荧光探针和合成生物膜中脂质双分子层研究的荧光分子的中间体(Balo et al., 2000)。同样,赵宇(2010)的研究侧重于合成甲基3-(2-氧代环己基)丙酸酯,这是甲基3-氧代己酸酯的衍生物,用于烟草调味(Zhao Yu, 2010)。
2. 生物还原和生物催化中的应用
甲基3-氧代己酸酯在生物还原过程中被使用。Ramos等人(2011)展示了利用各种微生物菌株将乙基3-氧代己酸酯还原为乙基(R)-3-羟基己酸酯的方法,突显了利用生物系统进行化学转化的潜力(Ramos et al., 2011)。
3. 反应动力学和产物分析
该化合物及其衍生物已被用于研究不同化学过程中的反应动力学和产物。例如,Aschmann、Arey和Atkinson(2011)的工作研究了OH自由基与3-甲氧基-3-甲基-1-丁醇的反应动力学和产物,揭示了其大气降解和潜在环境影响的见解(Aschmann, Arey, & Atkinson, 2011)。
4. 分子结构和构象的研究
已使用气体电子衍射和量子化学计算等技术研究了相关化合物的分子结构和构象性质,例如1-甲基-1-硅环己烷。Arnason等人(2002)的研究有助于理解含硅环的结构和构象动力学,这对于研究甲基3-氧代己酸酯衍生物具有相关性(Arnason et al., 2002)。
5. 催化和化学过程优化
甲基3-氧代己酸酯及其衍生物在催化和过程优化中有应用。例如,Rezende等人(2008)的研究使用遗传算法优化了一个工业化学过程,涉及对邻甲酚的氢化以产生2-甲基环己醇,展示了该化合物在工业催化中的相关性(Rezende et al., 2008)。
安全和危害
属性
IUPAC Name |
methyl 3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-6(8)5-7(9)10-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPCQNABHNCLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184500 | |
| Record name | Methyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxohexanoate | |
CAS RN |
30414-54-1 | |
| Record name | Hexanoic acid, 3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30414-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030414541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-oxohexanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2JEP7CFU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

